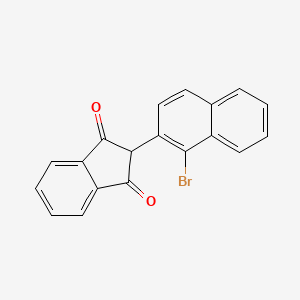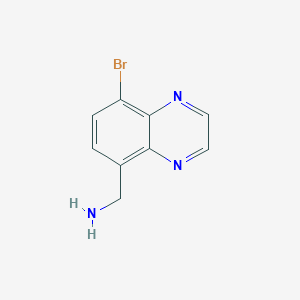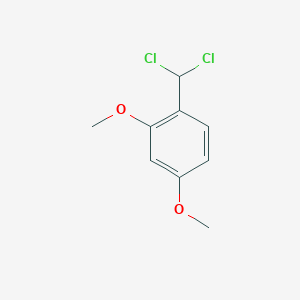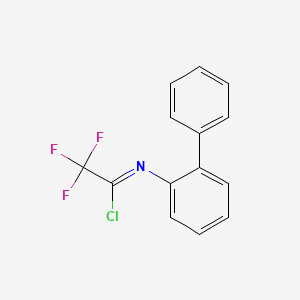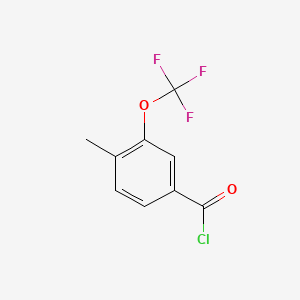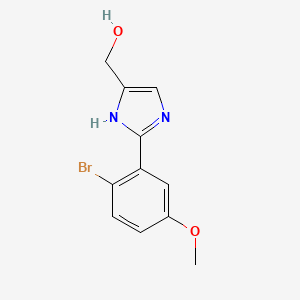
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine and a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Imidazole Formation: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the imidazole ring.
Methanol Substitution: Finally, the imidazole derivative is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-(2-Bromo-5-methoxyphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)imidazole-5-methanol.
Substitution: 2-(2-Amino-5-methoxyphenyl)imidazole-5-methanol.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-methoxyphenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.
2-(2-Bromo-5-hydroxyphenyl)imidazole-5-methanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Bromo-5-methoxyphenyl)imidazole-4-methanol: Similar structure but with the methanol group at the 4-position instead of the 5-position.
Uniqueness
2-(2-Bromo-5-methoxyphenyl)imidazole-5-methanol is unique due to the specific positioning of the bromine, methoxy, and methanol groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
[2-(2-bromo-5-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-8-2-3-10(12)9(4-8)11-13-5-7(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
SAFRIIFNACAXPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


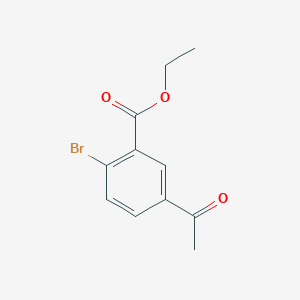
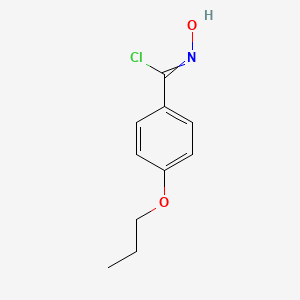
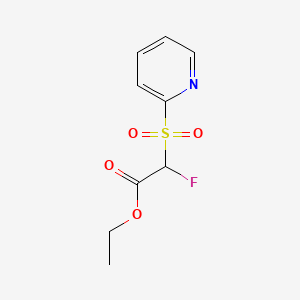
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)

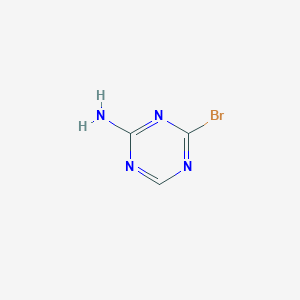
![3-Bromo-4-nitrodibenzo[b,d]furan](/img/structure/B13680323.png)
